![molecular formula C14H8F3NO B14077082 4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is an organic compound that features a trifluoromethoxy group attached to a biphenyl structure with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which can be prepared through various synthetic routes
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.
Substitution: The biphenyl structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials such as liquid crystals and electrochromic devices
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxy group and have applications in electrochromic devices.
4-(Trifluoromethoxy)benzoate Derivatives: Used in liquid crystal materials for infrared applications.
Sonidegib: A compound with a similar trifluoromethoxy group used in cancer treatment.
Uniqueness
4-(Trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of the trifluoromethoxy group and the biphenyl structure with a carbonitrile group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C14H8F3NO |
|---|---|
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
5-phenyl-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)19-13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
XLMWGAXOZARRNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


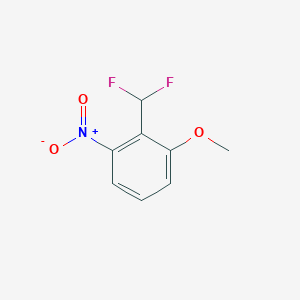
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)

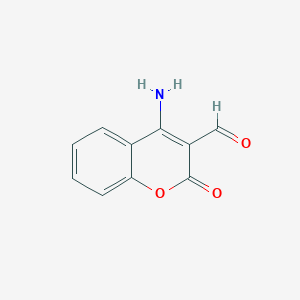

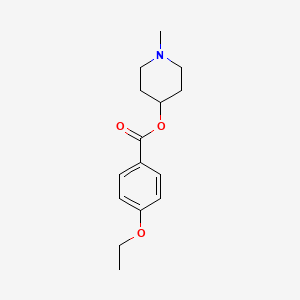

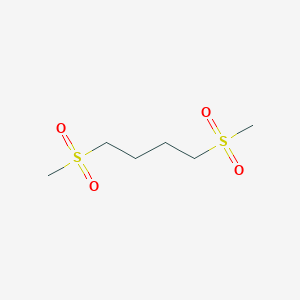

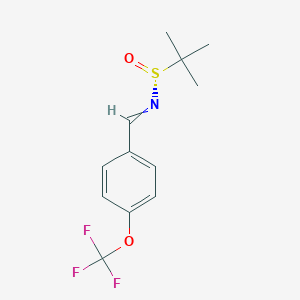

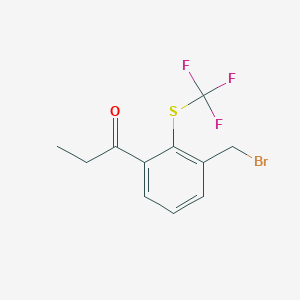
![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

